4-Chloro-7-(3-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine
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Overview
Description
4-chloro-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is an organic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a chlorine atom at the 4-position, a 3-methylphenyl group at the 7-position, and a phenyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps. One common method starts with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. This intermediate is then converted to 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol by adding formamidine. The next step involves converting this intermediate to 7H-pyrrolo[2,3-d]pyrimidin-4-ol, which is finally chlorinated to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .
Industrial Production Methods
Industrial production methods for this compound are generally based on the same synthetic routes but are optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in electrophilic substitution reactions, such as nucleophilic aromatic substitution and Suzuki coupling reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Suzuki Coupling: This reaction involves the use of palladium catalysts and boronic acids, usually conducted in the presence of a base like potassium carbonate in an aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while Suzuki coupling can produce biaryl compounds.
Scientific Research Applications
4-chloro-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing potent kinase inhibitors, which are promising candidates for cancer therapy and treatments for inflammatory skin disorders like atopic dermatitis.
Pharmaceutical Intermediate: This compound is widely employed as an intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors.
Biological Research: It is used in biochemical research as a reference standard and in drug development studies to understand its pharmacological properties.
Mechanism of Action
The mechanism of action of 4-chloro-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways:
Kinase Inhibition: This compound acts as a kinase inhibitor, binding to the ATP-binding site of kinases and preventing their activity.
Molecular Pathways: It affects various molecular pathways, including the up-regulation of pro-apoptotic genes like P53 and BAX, and down-regulation of anti-apoptotic genes like Bcl2.
Comparison with Similar Compounds
Similar Compounds
4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine: This compound is similar in structure but has a tosyl group instead of the 3-methylphenyl group.
4-chloro-7-(4-methylphenyl)sulfonyl-7H-pyrrolo[2,3-d]pyrimidine: Another similar compound with a sulfonyl group at the 7-position.
Uniqueness
4-chloro-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom, a 3-methylphenyl group, and a phenyl group makes it a versatile scaffold for drug development and biochemical research.
Properties
IUPAC Name |
4-chloro-7-(3-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3/c1-13-6-5-9-15(10-13)23-11-16(14-7-3-2-4-8-14)17-18(20)21-12-22-19(17)23/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJVINVTFPNZBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(C3=C2N=CN=C3Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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